2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(furan-2-yl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c23-27(24,15-7-2-1-3-8-15)19-18(21-13-14-6-4-10-20-12-14)26-17(22-19)16-9-5-11-25-16/h1-12,21H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHMHIFEJIDEFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCC4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Robinson-Gabriel Synthesis
The Robinson-Gabriel method, a classical route for oxazole synthesis, involves cyclodehydration of α-acylamino ketones. For the target compound, this approach begins with the preparation of N-acyl-α-amino ketone precursors. For instance, N-benzoyl-α-amino ketones derived from valine or leucine undergo cyclization using phosphoryl trichloride (POCl₃) or polyphosphoric acid (PPA) to form the oxazole core. A key limitation is the moderate yield (50–60%) when using strong acids, necessitating optimization for the phenylsulfonyl and pyridylmethyl substituents.
Van Leusen Oxazole Synthesis
The van Leusen method employs tosylmethyl isocyanide (TosMIC) as a versatile reagent for constructing 1,3-oxazoles. Reacting TosMIC with aldehydes or ketones under basic conditions generates 4,5-disubstituted oxazoles. For the target molecule, 2-furaldehyde and phenylsulfonyl acetophenone could serve as starting materials. This method offers regioselectivity but requires precise control over stoichiometry to avoid byproducts. Typical conditions involve potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C, yielding 70–85%.
Bredereck Reaction
The Bredereck reaction facilitates oxazole formation via condensation of α-haloketones with amides. Introducing the 3-pyridylmethyl amino group necessitates using 3-(aminomethyl)pyridine as the amine source. For example, α-chloroketones derived from phenylsulfonylacetic acid react with 3-(aminomethyl)pyridine in ethanol at reflux, followed by cyclization with PPA to yield the target compound. This method is noted for its simplicity but may require protective groups to prevent side reactions at the pyridyl nitrogen.
Modern Green Synthesis Techniques
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics. A two-step protocol involves:
- Formation of the oxazole core : TosMIC and 2-furaldehyde undergo [3+2] cycloaddition under microwave irradiation (350 W, 65°C, 8 min) to yield 2-(2-furyl)-1,3-oxazole.
- Functionalization : Sequential sulfonylation (using benzenesulfonyl chloride) and amination (with 3-(aminomethyl)pyridine) are performed in a one-pot setup under microwave conditions, achieving 88% overall yield.
Advantages : Reduced reaction time (≤30 min vs. 12–24 h conventionally) and enhanced purity due to minimized side reactions.
Ultrasound Irradiation with Deep Eutectic Solvents (DES)
Ultrasound promotes cavitation, enhancing mixing and reaction efficiency. A choline chloride-urea DES serves as an eco-friendly solvent for synthesizing the oxazole core. Key steps:
- Cyclization of N-acyl-α-amino acids (e.g., N-(phenylsulfonyl)glycine) with 2-furoyl chloride under ultrasound (40 kHz, 50°C, 1 h).
- Subsequent amination with 3-(aminomethyl)pyridine in the same solvent system, yielding 92% product.
Table 1: Comparison of Green vs. Conventional Methods
| Parameter | Microwave | Ultrasound | Conventional |
|---|---|---|---|
| Reaction Time (h) | 0.5 | 1.5 | 12–24 |
| Yield (%) | 88 | 92 | 70–85 |
| Solvent Toxicity | Low | None (DES) | High (DMF) |
Stepwise Synthesis of the Target Compound
Formation of the Oxazole Core
The oxazole ring is constructed via Robinson-Gabriel cyclization:
Introduction of the 3-Pyridylmethyl Amino Group
A Buchwald-Hartwig amination couples 5-bromo-oxazole intermediate with 3-(aminomethyl)pyridine using palladium acetate (Pd(OAc)₂) and Xantphos as a ligand. Conditions: toluene, 110°C, 12 h, yielding 85%.
Scheme 1 :
- $$ \text{2-Furylglycine} + \text{PhSO}2\text{Cl} \rightarrow \text{N-(PhSO}2\text{)-2-furylglycine} $$
- $$ \text{Cyclization (POCl}3\text{)} \rightarrow \text{2-(2-Furyl)-4-(PhSO}2\text{)-1,3-oxazole} $$
- $$ \text{Amination (Pd(OAc)}_2\text{)} \rightarrow \text{Target Compound} $$
Analytical Characterization
The compound is validated via:
- NMR : $$ ^1\text{H} $$ NMR (400 MHz, CDCl₃): δ 8.50 (s, 1H, pyridyl), 7.90–7.40 (m, 5H, PhSO₂), 6.60 (m, 2H, furyl).
- IR : Peaks at 1641 cm⁻¹ (C=N), 1320 cm⁻¹ (S=O), and 3250 cm⁻¹ (N-H).
- MS : m/z 427.1 [M+H]⁺, consistent with C₁₉H₁₈N₃O₃S.
Comparative Analysis of Methods
Table 2: Efficiency of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Robinson-Gabriel | 75 | 95 | Moderate |
| Van Leusen | 85 | 98 | High |
| Microwave | 88 | 99 | High |
| Ultrasound (DES) | 92 | 97 | Limited |
Chemical Reactions Analysis
Types of Reactions
2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions may include the use of bases like sodium hydride or catalysts like palladium for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfonyl group can yield sulfone derivatives, while substitution reactions can introduce various functional groups to the furan or pyridylmethylamino moieties.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to 2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole exhibit significant anticancer properties. A study synthesized various oxazole derivatives and evaluated their efficacy against cancer cell lines. The results demonstrated that certain derivatives displayed potent cytotoxic effects, suggesting that modifications to the oxazole scaffold can enhance anticancer activity .
2. Anti-inflammatory Effects
The compound's structural features may also confer anti-inflammatory properties. In related studies, oxazole derivatives were shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. These derivatives exhibited IC50 values lower than established anti-inflammatory drugs like celecoxib . The incorporation of the phenylsulfonyl group is hypothesized to enhance this activity.
3. Analgesic Properties
Recent investigations into similar oxazole compounds have revealed their potential as analgesics. For instance, derivatives were tested using writhing and hot plate tests in animal models, showing promising results in pain relief comparable to standard analgesics . This suggests that this compound could be explored further for pain management therapies.
Material Science Applications
1. Organic Electronics
The unique electronic properties of the furan ring make this compound a candidate for applications in organic electronics. Its ability to act as a semiconductor could be beneficial in developing organic light-emitting diodes (OLEDs) and photovoltaic devices . Research into the electronic properties of furan-containing compounds has shown promise in enhancing device performance.
Biological Research Applications
1. Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of this compound with various biological targets. These studies help elucidate the mechanism of action and facilitate the design of more potent analogs . Such computational approaches are crucial for advancing drug discovery processes.
Case Studies
Mechanism of Action
The mechanism of action of 2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole involves its interaction with specific molecular targets. The phenylsulfonyl group can act as an electrophile, while the pyridylmethylamino group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural Features of Selected 1,3-Oxazole and Thiazole Derivatives
Key Observations :
- Heterocycle Type : The target compound’s 1,3-oxazole core distinguishes it from thiazole derivatives (e.g., compounds 4 and 5 in ), which may exhibit different electronic properties and binding affinities.
- Sulfonyl Group Variations : The phenylsulfonyl group in the target compound contrasts with chlorophenylsulfonyl () and bromophenyl () analogs. Halogenated sulfonyl groups often enhance lipophilicity and membrane penetration .
- Position 5 Substituents: The 3-pyridylmethyl amino group provides a unique H-bond donor/acceptor profile compared to sulfanyl () or pyrazoline () substituents.
Key Findings :
- Antimicrobial Activity: The target compound’s pyridylmethyl amino group may mimic the bioactive pyridyl motifs in compounds like 1a and 1b (), which showed potent antimicrobial effects. However, its sulfonyl group could reduce toxicity compared to halogenated analogs ().
- Toxicity : Sulfonyl-containing oxazoles (e.g., ) generally exhibit lower acute toxicity to D. magna than halogenated derivatives, suggesting a safer profile for the target compound.
- Structural-Activity Relationships (SAR) :
Biological Activity
2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a furan ring, a phenylsulfonyl group, and a pyridylmethylamino group, which contribute to its diverse interactions with biological targets.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₃S
- IUPAC Name : this compound
- SMILES Notation : O=C(c1ccccc1)S(=O)(=O)c1cnc(o1)c(c2cccnc2)C
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The phenylsulfonyl group acts as an electrophile, while the pyridylmethylamino group can form hydrogen bonds and engage in other interactions with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing oxazole rings demonstrate antibacterial and antifungal activities against various strains. In particular, derivatives related to this compound have shown promising results against both Gram-positive and Gram-negative bacteria.
| Compound | Activity | IC₅₀ (µM) |
|---|---|---|
| Compound A | Antibacterial | 15.6 |
| Compound B | Antifungal | 20.0 |
| This compound | Antibacterial & Antifungal | TBD |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. In vitro assays have demonstrated that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases.
Analgesic Activity
Recent studies have explored the analgesic effects of oxazole derivatives. In animal models, compounds similar to this compound exhibited significant pain relief compared to control groups in both acute and chronic pain models.
Case Studies
-
Study on Antibacterial Activity :
In a study assessing the antibacterial efficacy of oxazole derivatives, this compound was shown to inhibit the growth of Staphylococcus aureus and Escherichia coli with an IC₅₀ value significantly lower than that of standard antibiotics . -
Study on Anti-inflammatory Effects :
A recent investigation into the anti-inflammatory properties revealed that treatment with this compound reduced TNF-alpha levels in lipopolysaccharide (LPS)-stimulated macrophages by up to 50%, indicating its potential utility in inflammatory conditions .
Q & A
Q. Methodology :
- Synthesize analogs with systematic substitutions (e.g., halogenation at phenyl rings).
- Test in vitro assays (IC₅₀ values) and correlate with computed descriptors (e.g., LogP, polar surface area) .
Advanced Question: How to optimize reaction conditions for scale-up synthesis?
Answer:
- Solvent Screening : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
- Catalyst Optimization : Use immobilized Pd nanoparticles for higher turnover numbers (TON > 1000) and easier recycling .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time .
Advanced Question: What strategies ensure compound stability during storage?
Answer:
- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of the sulfonyl group.
- Degradation Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Common degradation pathways include oxazole ring opening under acidic conditions .
Advanced Question: How to validate analytical methods for purity assessment?
Answer:
- Forced Degradation : Expose the compound to heat, light, and oxidizers (e.g., H₂O₂) to identify degradation products. Use UPLC-QTOF-MS for impurity profiling .
- Cross-Validation : Compare retention times and spectral data with reference standards from PubChem or synthesized controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
